20-Hydroxy-PGE2
Overview
Description
20-hydroxy Prostaglandin E2 is a metabolite of Prostaglandin E2, formed through the action of cytochrome P450 enzymes. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandins are involved in various physiological functions, including inflammation, smooth muscle activity, and the regulation of blood flow .
Mechanism of Action
Target of Action
20-Hydroxy Prostaglandin E2 (20-Hydroxy-PGE2) is a product of cytochrome P450 metabolism of Prostaglandin E2 (PGE2) . The primary targets of this compound are the PGE2-producing enzymes PTGES/PTGES2 and the PGD2-producing enzyme PTGDS . These enzymes play a crucial role in the prostaglandin metabolism.
Mode of Action
This compound interacts with its targets through a series of chemical transformations. The ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain is a prominent metabolic pathway for PGE2 . This compound is the putative first intermediate in this chain of chemical transformations .
Biochemical Pathways
The biochemical pathway of this compound involves the cytochrome P450 metabolism of PGE2 . This process includes ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain . The compound is the putative first intermediate in this chain of chemical transformations .
Pharmacokinetics
The pharmacokinetics of this compound is largely determined by its metabolic pathway. It is a product of cytochrome P450 metabolism of PGE2 . The ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain is a prominent metabolic pathway for PGE2 . This pathway influences the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the production of PGE2 . PGE2 has various downstream effects, including causing direct contractions in the myometrium . In addition, PGE2 inhibits Na+ absorption within the Thick Ascending Limb (TAL) of the Loop of Henle and ADH-mediated water transport in collecting tubules .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to weak acids increases PGE2 production with a peak at pH 4–5 . This suggests that the pH level can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
20-Hydroxy Prostaglandin E2 interacts with various enzymes and proteins. It is a product of ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain of PGE2 . This process involves cytochrome P450, indicating a significant interaction with this enzyme .
Cellular Effects
20-Hydroxy Prostaglandin E2 has profound effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a vital role in tissue repair and regeneration .
Molecular Mechanism
The molecular mechanism of 20-Hydroxy Prostaglandin E2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is the putative first intermediate in the metabolism by cytochrome P450 of PGE2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20-Hydroxy Prostaglandin E2 change over time. It has been shown that the PGE2 matrix effectively extends the half-life of PGE2 in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 20-Hydroxy Prostaglandin E2 vary with different dosages in animal models
Metabolic Pathways
20-Hydroxy Prostaglandin E2 is involved in prominent metabolic pathways. The metabolic pathway for PGE2 involves ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-hydroxy Prostaglandin E2 typically involves the enzymatic conversion of Prostaglandin E2. This process is mediated by cytochrome P450 enzymes, which introduce a hydroxyl group at the 20th carbon position of Prostaglandin E2. The reaction conditions often include the presence of cofactors such as NADPH and oxygen .
Industrial Production Methods: Industrial production of 20-hydroxy Prostaglandin E2 is less common due to its specific biological roles and the complexity of its synthesis. it can be produced in laboratory settings using biocatalytic processes that mimic the natural enzymatic pathways. These methods ensure high specificity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 20-hydroxy Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be further oxidized to form ketones or carboxylic acids.
Reduction: The keto group present in the molecule can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 20-hydroxy Prostaglandin E2, each with distinct biological activities .
Scientific Research Applications
20-hydroxy Prostaglandin E2 has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of prostaglandins and the role of cytochrome P450 enzymes.
Biology: It helps in understanding the regulation of smooth muscle activity and inflammation.
Medicine: Research focuses on its potential therapeutic roles in conditions such as pulmonary hypertension and other inflammatory diseases.
Industry: Although not widely used industrially, it serves as a reference compound in the development of prostaglandin-based drugs
Comparison with Similar Compounds
19®-Hydroxy-prostaglandin E2: Acts as a potent smooth muscle relaxant and selective EP2 receptor agonist.
Prostaglandin E2: The parent compound, involved in a wide range of physiological processes.
Prostaglandin F2α: Another member of the prostaglandin family, known for its role in inducing labor and controlling blood flow
Uniqueness: 20-hydroxy Prostaglandin E2 is unique due to its specific hydroxylation at the 20th carbon position, which imparts distinct biological activities compared to its parent compound and other prostaglandins. This modification affects its receptor binding affinity and metabolic stability, making it a valuable compound for studying prostaglandin metabolism and function .
Biological Activity
20-Hydroxy-PGE2 (20-hydroxylated prostaglandin E2) is a metabolite of prostaglandin E2 (PGE2) known for its diverse biological activities. This article reviews the synthesis, biological functions, and implications of this compound in various physiological and pathological contexts, supported by case studies and research findings.
Synthesis of this compound
This compound is formed through the enzymatic action of specific hydroxylases that convert PGE2 into its 20-hydroxylated form. Research has shown that microsomes derived from the ampullary mucosa of ram ductus deferens can metabolize PGE2 to this compound at a rate of approximately 7.1 pmol min mg of protein . This conversion is facilitated by the presence of NADPH and can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for quantification .
Biological Functions
Pro-inflammatory and Anti-inflammatory Roles:
The biological activity of this compound is context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. It plays a crucial role in modulating immune responses, particularly in conditions like type 1 diabetes mellitus (T1DM), where it influences T-cell polarization. High concentrations of PGE2 have been shown to suppress Th1 cells while promoting Th2 differentiation, indicating a potential therapeutic target for managing inflammation .
Influence on Cancer:
In cancer biology, this compound is implicated in tumor progression through its interaction with EP receptors (EP1-EP4). For instance, signaling through the EP2 receptor has been associated with increased expression of COX-2 in tumor tissues, enhancing tumor growth and metastasis . Additionally, it has been observed that antagonists targeting EP receptors can mitigate chronic inflammation in tumor microenvironments, suggesting a dual role in cancer development and treatment .
Case Studies
Case Study 1: Type 1 Diabetes Mellitus
In a study focusing on the PTGS2/COX2-PGE2 signaling cascade in T1DM, it was found that PGE2 promotes an anti-inflammatory environment at high concentrations. This effect was mediated through its binding to EP receptors expressed on T-cells, highlighting the complexity of PGE2's role in autoimmune diseases .
Case Study 2: Cancer Progression
Research has demonstrated that elevated levels of PGE2 are found in various cancers, including hepatocellular carcinoma. The activation of the EP2 receptor pathway has been linked to increased Th17 cell differentiation in liver fibrosis models, suggesting that targeting this pathway could be beneficial in cancer therapy .
Research Findings
Recent investigations have provided insights into the mechanisms underlying the effects of this compound:
- Inflammation Modulation: Inflammatory stimuli such as lipopolysaccharides (LPS) significantly increase PGE2 levels in human bronchial epithelial cells. Inhibition studies using specific antagonists have shown a marked reduction in PGE2 release under inflammatory conditions .
- Cell Viability: Studies indicate that PGE2 can enhance the proliferation of certain cell types via EP receptor activation, further supporting its role in both normal physiological processes and pathological conditions like cancer .
Summary Table of Biological Activities
Biological Activity | Function | Context |
---|---|---|
Pro-inflammatory | Promotes Th17 differentiation | Autoimmune diseases |
Anti-inflammatory | Suppresses Th1 response | Chronic inflammation |
Tumor progression | Enhances COX-2 expression | Cancer |
Cell proliferation | Stimulates cell growth | Tissue repair and regeneration |
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGEYVZEVXWAD-NZGURKHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316974 | |
Record name | 20-Hydroxy-PGE2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 20-Hydroxy-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57930-95-7 | |
Record name | 20-Hydroxy-PGE2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57930-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Hydroxyprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Hydroxy-PGE2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-Hydroxyprostaglandin E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 20-Hydroxy-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 20-Hydroxy Prostaglandin E2 in ram reproductive physiology?
A1: 20-Hydroxy Prostaglandin E2, along with 20-hydroxy Prostaglandin E1, is found in high concentrations in ram semen [, ]. While their exact roles remain unclear, their presence suggests a potential function in reproductive physiology. These compounds are primarily synthesized in the ram seminal vesicles [] and potentially the ampulla of the vas deferens [].
Q2: Which enzyme is primarily responsible for the biosynthesis of 20-Hydroxy Prostaglandin E2 in rams?
A2: Research points to CYP4F21, a cytochrome P450 enzyme, as the major catalyst for 20-Hydroxy-PGE2 biosynthesis in ram seminal vesicles []. This enzyme efficiently catalyzes the hydroxylation of Prostaglandin E2, as well as specific stable analogs of Prostaglandin H2, into their corresponding 20-hydroxy metabolites [].
A3: CYP4F21 shares a 74% amino acid sequence identity with CYP4F8, a human enzyme found in seminal vesicles []. This similarity suggests a potential homologous function in humans, highlighting a possible conserved pathway for 20-hydroxy prostaglandin production across different species. Further research is needed to confirm this hypothesis and explore the potential implications for human reproductive health.
Q3: What research methods were used to identify and characterize CYP4F21?
A4: Researchers employed a combination of molecular cloning, heterologous expression, and enzymatic assays to study CYP4F21 []. They initially identified a novel cytochrome P450 cDNA sequence from ram seminal vesicle RNA using RT-PCR with degenerate primers. After cloning the full coding region, they expressed CYP4F21 in yeast and characterized its catalytic activity through liquid chromatography-mass spectrometry []. This approach allowed them to directly link the enzyme to its specific catalytic activity in 20-hydroxy prostaglandin biosynthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.